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Compound of Interest

Compound Name:
2-bromo-N-[2-

(trifluoromethyl)phenyl]acetamide

CAS No.: 2557-04-2

Cat. No.: B1273356 Get Quote

Executive Summary & Structural Logic
BTFMA is a fluorinated phenylacetamide designed to label cysteine residues in proteins (e.g.,

GPCRs) for 19F-NMR studies. Its utility relies on the trifluoromethyl (–CF₃) group, which

provides a strong NMR signal sensitive to the local environment.

In Mass Spectrometry, BTFMA is characterized by a distinct isotopic signature due to the

bromine atom and a specific fragmentation pathway driven by the amide linkage and the

electron-withdrawing trifluoromethyl group.

Chemical Identity[1]
IUPAC Name: 2-bromo-N-(4-(trifluoromethyl)phenyl)acetamide[1][2][3][4][5][6][7]

Formula: C₉H₇BrF₃NO

Monoisotopic Mass: 280.97 Da (⁷⁹Br), 282.96 Da (⁸¹Br)

Target: Sulfhydryl groups (Cysteine) via S_N2 displacement of Bromide.

Mass Spectrometry Profile: Fragmentation &
Isotopic Signatures[9]
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To validate the reagent purity or confirm protein labeling, one must recognize the specific

spectral fingerprints of BTFMA.

A. The Isotopic "Twin Towers"
The most immediate diagnostic feature of intact BTFMA in MS1 (full scan) is the 1:1 isotopic

ratio of the molecular ion, caused by the natural abundance of Bromine isotopes (⁷⁹Br and

⁸¹Br).

[M+H]⁺ (⁷⁹Br):m/z 282.0

[M+H]⁺ (⁸¹Br):m/z 284.0

Note: Absence of this 1:1 doublet indicates dehalogenation (degradation) or successful

conjugation to the protein (where Br is lost).

B. ESI-MS/MS Fragmentation Pathway
Upon Collision-Induced Dissociation (CID), BTFMA follows a predictable cleavage pattern

useful for Multiple Reaction Monitoring (MRM).

Fragment Ion m/z (approx) Mechanism Diagnostic Value

Precursor 282 / 284
Protonated Molecular

Ion [M+H]⁺
Primary ID (Doublet)

Des-Bromo Cation 203
Loss of Br radical/HBr

[M-Br]⁺

Confirming Peak.

Indicates loss of the

reactive warhead.

Aniline Core 162
Amide Bond Cleavage

[F₃C-Ph-NH₃]⁺

Quantifier. Highly

stable aromatic

amine.

Trifluoromethyl 145 [F₃C-Ph]⁺
Structural confirmation

of the fluorinated ring.

Fluorocarbon 69 [CF₃]⁺

Common low-mass

marker for fluorinated

compounds.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273356?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


C. Fragmentation Visualization (DOT Diagram)
The following diagram illustrates the fragmentation logic and the transition from Reagent to

Protein Conjugate.

BTFMA Precursor
[M+H]+: m/z 282/284

Des-Bromo Cation
[M-Br]+
m/z 203

Loss of Br (CID)

Trifluoromethyl-aniline
[F3C-Ph-NH3]+

m/z 162
Amide Cleavage

Secondary Frag

Protein-Cysteine Labeled Protein
[Protein + 202 Da]

+ BTFMA (pH 7.5)
- HBr

Click to download full resolution via product page

Figure 1: ESI-MS fragmentation pathway of BTFMA and its conjugation mechanism to protein

cysteine residues.

Comparative Guide: BTFMA vs. Alternatives
In the context of 19F-NMR protein labeling, the choice of probe dictates both NMR sensitivity

and MS detectability.

Comparison Matrix
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Feature BTFMA (Subject)
BTFA (Alternative
1)

TFET (Alternative
2)

Full Name

2-bromo-N-(4-

(trifluoromethyl)phenyl

)acetamide

3-bromo-1,1,1-

trifluoroacetone

2,2,2-

trifluoroethanethiol

Reactivity Cysteine (S_N2) Cysteine (S_N2)
Disulfide Exchange

(Mixed Disulfide)

MS Mass Shift +202.02 Da +111.0 Da +113.0 Da

NMR Sensitivity
High (Aromatic ring

enhances dispersion)
Moderate

Low (Solvent

exposed)

Stability High (Stable Amide)
Low (Prone to

cyclization/hydration)

Low (Reducible

disulfide)

MS Signature
Distinct Aniline

fragment (m/z 162)

Acetone fragment

(m/z 43)
Ethyl fragment

Performance Analysis
Chemical Shift Sensitivity: BTFMA provides superior chemical shift dispersion compared to

BTFA. The aromatic ring in BTFMA acts as a sensor, amplifying changes in the local

electronic environment (e.g., protein conformational shifts) more effectively than the smaller

aliphatic BTFA [1].

MS Stability: BTFA is known to undergo secondary reactions (cyclization) or hydration (gem-

diol formation) which complicates MS analysis. BTFMA forms a stable thioether-amide

linkage, yielding a clean mass shift of +202 Da on the parent protein [2].

Acronym Warning: Do not confuse BTFMA with BSTFA (N,O-

Bis(trimethylsilyl)trifluoroacetamide). BSTFA is a GC-MS derivatization reagent for silylation,

whereas BTFMA is a liquid-phase protein label.

Experimental Protocol: Validation of BTFMA
Labeling
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This protocol ensures the probe is active and the protein is successfully labeled using LC-MS

verification.

Reagents
BTFMA Stock: 100 mM in DMSO.

Buffer: 50 mM HEPES, pH 7.5 (Avoid primary amines like Tris if high pH is expected, though

BTFMA is Cys-selective).

Protein: Purified Cysteine-mutant protein (approx 50 μM).

Workflow
Blank Check (QC):

Inject 1 μL of 10 μM BTFMA (diluted in 50:50 MeCN:H2O) into LC-MS.

Pass Criteria: Observation of m/z 282/284 doublet. Absence of m/z 203 (hydrolysis

product).

Labeling Reaction:

Incubate Protein (50 μM) with BTFMA (250 μM, 5x excess) for 2 hours at 4°C or Room

Temp.

Quench with 5 mM DTT or excess Cysteine if stopping reaction is required (optional for

MS if desalting follows).

Desalting:

Pass sample through a Zeba Spin Desalting Column (7K MWCO) to remove unreacted

BTFMA. Critical: Unreacted BTFMA will suppress protein ionization.

LC-MS Analysis:

Column: C4 or C18 Reverse Phase (Protein/Peptide specific).

Gradient: 5% to 95% Acetonitrile + 0.1% Formic Acid.
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Data Analysis: Deconvolute the protein mass envelope.

Calculation of Labeling Efficiency
100% Labeling: Only peak at

is observed.

Incomplete: Peaks at

and

observed.

Over-labeling: Peaks at

imply non-specific labeling (likely Lysine at high pH).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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